Omeprazole D3

Vue d'ensemble

Description

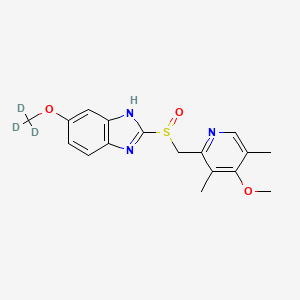

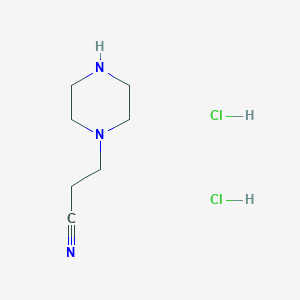

Omeprazole D3 is an isotopically labeled form of omeprazole , a widely used proton pump inhibitor (PPI). It is employed as an internal standard for quantifying omeprazole in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques . Omeprazole itself is a racemic mixture of two enantiomers: esomeprazole and ®-omeprazole .

Molecular Structure Analysis

Omeprazole D3 has the following molecular formula: C17H16D3N3O3S . Its molecular weight is approximately 348.4 g/mol . The compound’s structure consists of a benzimidazole core with a sulfinyl group and a methoxy substituent. The deuterium atoms are strategically placed to serve as internal markers for quantification .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Pharmacokinetic Interactions

Omeprazole, a proton pump inhibitor, is known for its interactions with various medications, affecting their pharmacokinetics. It influences the metabolism of drugs like diazepam, carbamazepine, clozapine, and others through mechanisms involving cytochrome P450, P-glycoprotein, and breast cancer resistance protein-mediated drug transport (Li, Zeng, Yu, & Zhou, 2013).

Metabolite Kinetics

Research on rats has shown that omeprazole's metabolism can be significantly affected by other substances such as cimetidine and phenobarbital. These interactions are crucial for understanding omeprazole’s pharmacokinetics and its variation under different physiological and pathological conditions (Park, Cho, & Lee, 2005).

Genetic Material Effects

Studies have investigated the genotoxic and mutagenic effects of omeprazole. It has been observed to induce DNA damage, but its effects can be modulated by antioxidants like retinol palmitate and ascorbic acid, highlighting its complex interaction with genetic materials (Braga et al., 2018).

Antileishmanial Activity

Omeprazole has shown potential antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This activity is attributed to its inhibition of P-type K+, H+-ATPase on the parasite's surface membrane, opening avenues for alternative chemotherapeutics (Jiang, Meadows, Anderson, & Mukkada, 2002).

Cytochrome P450 Phenotyping

Omeprazole's metabolism in the liver is significantly influenced by cytochrome P450 isoenzymes, particularly CYP2C19 and CYP3A4. Its stereospecific analysis in human plasma has been used as a probe for CYP2C19 phenotype, providing insights into individual variations in drug metabolism (Kanazawa et al., 2003).

Chemical Stability and Formulation

Developing stable formulations of omeprazole for clinical use is challenging due to its chemical instability, especially in aqueous solutions. Research has focused on stabilizing omeprazole using technologies like nanosuspension and investigating the influence of factors like pH and temperature on its stability (Möschwitzer et al., 2004).

Inhibition of Inflammatory Mediators

Omeprazole's potential in reducing inflammation has been explored in studies, such as its role in suppressing inflammatory mediators in rat sepsis models. This indicates its broader pharmacological applications beyond acid-related disorders (Kotsuka et al., 2021).

Oxidative Damage Modulation

Omeprazole can induce oxidative stress, but its harmful effects can be mitigated by antioxidants like ascorbic acid and retinol palmitate. This demonstrates the importance of understanding and managing its oxidative properties in therapeutic contexts (Paz et al., 2019).

Propriétés

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919273 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omeprazole D3 | |

CAS RN |

922731-01-9 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922731-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)

![3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)

![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)